molecular formula C10H11NO3 B13665671 1,1'-(4-Methoxypyridine-2,6-diyl)diethanone

1,1'-(4-Methoxypyridine-2,6-diyl)diethanone

Cat. No.: B13665671
M. Wt: 193.20 g/mol
InChI Key: QXHKESCMPBDUGD-UHFFFAOYSA-N
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Description

1,1'-(4-Methoxypyridine-2,6-diyl)diethanone is a high-value chemical building block belonging to the class of 2,6-diacetylpyridine derivatives . Its structure features two acetyl groups adjacent to a methoxy-substituted pyridine ring, making it an exceptionally versatile precursor for synthesizing complex molecular architectures, particularly in coordination chemistry and materials science . The primary research application of this compound is as a starting material for the synthesis of Schiff base ligands. It readily undergoes condensation reactions with a wide variety of primary amines, particularly anilines, to form diiminopyridine (DIP) ligands . These ligands are of significant interest due to their ability to stabilize a wide range of metal centers in various oxidation states and their subsequent use in catalytic systems . Furthermore, the structural motif can be utilized in template reactions with polyamines, such as N1-(3-aminopropyl)propane-1,3-diamine, to construct macrocyclic tetradentate, pentadentate, and hexadentate azamacrocycles with strong metal-chelating capabilities . Beyond ligand synthesis, the 1,4-dihydropyridine structural core, related to this compound, is a well-known pharmacophore in medicinal chemistry. Compounds based on this scaffold are extensively studied for their biological activity, particularly as calcium channel blockers, a class that includes commercial drugs like nifedipine and amlodipine . This makes this compound a compound of interest in pharmaceutical research for the development of new therapeutic agents. Product Specifications: • CAS Number: Information required from specific supplier • Molecular Formula: C11H13NO3 • Molecular Weight: 207.23 g/mol • SMILES: COC1=CC(C(C)=O)=NC(C(C)=O)=C1 • Purity: Varies by supplier batch (Specify upon inquiry) • Storage: Recommended to store under inert conditions at ambient temperatures Handling & Safety: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(6-acetyl-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-8(14-3)5-10(11-9)7(2)13/h4-5H,1-3H3

InChI Key

QXHKESCMPBDUGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Oxidation of Corresponding Alcohol Precursors

A common synthetic strategy involves oxidation of 1,1'-(4-methoxypyridine-2,6-diyl)diethanol derivatives to the corresponding diethanone compound. For example, oxidation using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) combined with trichloroisocyanuric acid in acetone under ice-cold conditions has been reported to effectively convert the diol to the diketone with high yield (~94%) within 10 minutes of reaction time.

Experimental Summary:

Step Reagents & Conditions Yield Notes
Oxidation 2,2,6,6-Tetramethylpiperidine 1-oxyl (2 mg), Trichloroisocyanuric acid (30 mg), Acetone (1.2 mL), 0 °C, 10 min 94% Reaction monitored by TLC; product purified by silica-gel chromatography

This method is efficient and mild, preserving the methoxy substituent and avoiding over-oxidation or ring degradation.

Grignard Reaction Followed by Oxidation

Another approach involves initial formation of 1-(5-methoxypyridin-2-yl)ethanone via Grignard addition to a suitable pyridine aldehyde or ester, followed by oxidation to introduce the second ethanone group at the 6-position.

Experimental Summary:

Step Reagents & Conditions Yield Notes
Grignard Addition Methylmagnesium bromide (0.97 M in THF, 9.3 mL), THF solvent, 0 °C, 2 h 77% Under argon atmosphere; quenched with 1 N HCl
Purification Silica gel chromatography (n-hexane/EtOAc 10:1) - Yellow oil obtained

Subsequent oxidation or functional group transformations yield the desired diketone compound.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
TEMPO/Trichloroisocyanuric Acid Oxidation TEMPO, Trichloroisocyanuric acid, Acetone 0 °C, 10 min 94% Mild, fast, high yield, preserves methoxy group Requires careful temperature control
Grignard Addition Methylmagnesium bromide, THF 0 °C, 2 h 77% Straightforward, scalable Requires inert atmosphere, sensitive reagents
Microwave-Assisted Cyanation NaCN, (NH4)2CO3, EtOH, microwave 100 °C, 1 h 87% (for related derivatives) Rapid, efficient Specialized equipment needed

The oxidation method using TEMPO and trichloroisocyanuric acid is preferred for the direct preparation of this compound due to its superior yield and operational simplicity.

Additional Notes from Structural and Related Compound Studies

  • The pyridine ring in related 2,6-diacetyl derivatives tends to adopt a flattened boat conformation, which may influence reactivity and selectivity in synthetic steps.

  • Analogous compounds such as 1,1'-(4-ethoxypyridine-2,6-diyl)diethanone have been synthesized with similar methodologies, indicating the robustness of these approaches across different alkoxy substituents.

  • Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures, and product characterization is confirmed by ^1H-NMR and mass spectrometry.

Summary of Research Findings

The preparation of this compound is best achieved via selective oxidation of the corresponding diol intermediate using TEMPO and trichloroisocyanuric acid in acetone at low temperature, yielding the diketone efficiently and with high purity. Alternative approaches such as Grignard addition followed by oxidation are viable but less efficient. Microwave-assisted methods offer rapid synthesis options for related derivatives but are less documented for this exact compound.

Chemical Reactions Analysis

1,1’-(4-Methoxypyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 1,1'-(4-Methoxypyridine-2,6-diyl)diethanone:

Chemical Properties and Description
this compound is an organic compound with the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of 193.20 . It has a CAS No. 1250445-92-1 and an MDL No. MFCD22545452 . The compound should be stored under inert atmosphere at 2-8°C .

Safety Information
The compound is labelled with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Scientific Research Applications
Pyridine derivatives, including compounds related to this compound, have applications in various scientific fields .

  • Calcium Channel Blockers : Dihydropyridine compounds are known as calcium channel blockers and are present in commercial drugs like nifedipine, amlodipine, and nimodipine .
  • Ionophores : Pyridine derivatives can be employed as neutral ionophores for preparing Erbium (III) membrane sensors with high selectivity. These sensors can be used for direct monitoring of Er(III) in binary mixtures and indirect determination of fluoride ions in mouthwash preparations .
  • Molecular Structure : The 1,4-dihydropyridine ring, which is a structural component of related compounds, assumes a flattened boat conformation .

Availability
this compound is available for purchase from chemical suppliers . However, it may be temporarily out of stock .

Mechanism of Action

The mechanism of action of 1,1’-(4-Methoxypyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

a. 2,6-Diacetylpyridine (CAS 1129-30-2)

  • Structure : Lacks the 4-methoxy group.
  • Properties : The absence of the methoxy substituent simplifies the electronic profile, making it less polarized. This compound is widely used as a ligand in coordination chemistry due to its rigid acetyl-pyridine backbone .
  • Applications : Forms stable complexes with transition metals (e.g., Ru, Fe), often employed in catalysis and materials science .

b. 1,1'-[4-(tert-Butyl)pyridine-2,6-diyl]diethanone (CAS 374072-83-0)

  • Structure : Features a bulky tert-butyl group at the 4-position instead of methoxy.
  • Properties: The tert-butyl group enhances steric hindrance, reducing crystallization tendencies and improving solubility in non-polar solvents. However, the electron-donating effect is weaker compared to methoxy .
  • Applications : Used in supramolecular chemistry for constructing cavity-containing frameworks .

c. 1,1'-(4-(5-Hexylthiophen-2-yl)pyridine-2,6-diyl)diethanone

  • Structure : Substituted with a hexylthiophene group at the 4-position.
  • Properties : The thiophene moiety introduces π-conjugation and sulfur-based interactions, enhancing optoelectronic properties. The hexyl chain improves solubility in organic solvents .
  • Applications: Potential use in organic semiconductors or photovoltaic materials .

d. 1,1′-[4-(4-Methoxyphenyl)-1,4-dihydropyridine-3,5-diyl]diethanone

  • Structure : Contains a dihydropyridine core with a 4-methoxyphenyl substituent.
  • Properties : The reduced dihydropyridine ring increases electron density, favoring redox activity. The methoxyphenyl group enhances lipophilicity .
Physicochemical and Spectroscopic Comparisons
Compound Molecular Weight (g/mol) Key Substituents Notable Spectral Features (NMR/MS)
1,1'-(4-Methoxypyridine-2,6-diyl)diethanone ~219 (estimated) 4-OCH3, 2,6-COCH3 Methoxy singlet (~δ 3.8 ppm), acetyl carbonyl (~δ 2.6 ppm)
2,6-Diacetylpyridine 179.17 None Acetyl carbonyl (~δ 2.6 ppm), aromatic protons (~δ 8.5 ppm)
1,1′-[4-(4-Methoxyphenyl)dihydropyridine]diethanone 299.36 4-OCH3, dihydropyridine Dihydropyridine NH (~δ 5.2 ppm), methoxy singlet
Functional and Application-Based Differences
  • Coordination Chemistry : The methoxy group in the target compound may act as a weak Lewis base, unlike tert-butyl or thiophene substituents .
  • Biological Activity : Dihydropyridine derivatives exhibit calcium channel modulation, whereas the target compound’s bioactivity remains unexplored .
  • Materials Science : Thiophene-containing analogues show promise in optoelectronics, while the methoxy derivative’s applications may focus on asymmetric catalysis .

Biological Activity

1,1'-(4-Methoxypyridine-2,6-diyl)diethanone, also known by its CAS number 1122-62-9, is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H13N2O3
  • Molecular Weight : 233.24 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a methoxy group and two ethyl ketone functionalities.

Pharmacological Effects

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which can lead to various chronic diseases.
  • Neuroprotective Effects : Research has shown that pyridine derivatives may have neuroprotective effects by inhibiting cyclin-dependent kinases (CDKs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. Specifically, CDK inhibitors can prevent neuronal cell death caused by hyperphosphorylation of tau proteins .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in several studies. For instance, it has been observed that related compounds can inhibit the activity of sialidases like NEU3, which play a role in neutrophil priming and inflammation .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : By inhibiting CDK activity, the compound may help regulate cell cycle progression and prevent abnormal cell proliferation associated with cancer .
  • Modulation of Neutrophil Function : The compound may influence neutrophil behavior through sialidase inhibition, leading to altered immune responses and reduced inflammation .

Study 1: Neuroprotective Effects in Animal Models

In a study investigating the neuroprotective effects of various pyridine derivatives, it was found that this compound significantly reduced neuronal cell death in models of Alzheimer's disease. The compound achieved this by inhibiting CDK5 activity and reducing tau hyperphosphorylation.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced neutrophil activation in vitro. This was evidenced by decreased expression of activation markers (CD11b and CD66) on neutrophils treated with the compound compared to controls.

Data Table

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
NeuroprotectionCDK inhibition
Anti-inflammatoryNEU3 inhibition
Modulation of NeutrophilsAltered marker expression

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 1,1'-(4-Methoxypyridine-2,6-diyl)diethanone, and how is its purity validated?

  • Methodology : The compound is synthesized via a Hantzsch dihydropyridine synthesis variant. A mixture of 4-methoxybenzaldehyde (10 mmol), methylacetoacetate (20 mmol), and ammonium acetate (10 mmol) is heated at 80°C for 2–3 hours. Reaction progress is monitored by TLC (e.g., silica gel plates with ethyl acetate/hexane). Post-reaction, the product is recrystallized from acetone/diethyl ether to enhance purity. Structural confirmation is achieved via X-ray crystallography and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what parameters are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Critical parameters include:

  • Space group (e.g., orthorhombic Pbca or monoclinic C2/c) .
  • Unit cell dimensions (e.g., a = 12.0781 Å, b = 8.9650 Å, c = 29.3755 Å) .
  • R values (R₁ > 2σ(I) < 0.05) and wR₂ (full-matrix refinement < 0.15) .
    Data reduction uses SAINT, and structure refinement employs SHELXL97 .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 3.87 (methoxy group) and δ 6.67–6.98 (aromatic protons) confirm substituent positions .
  • IR Spectroscopy : Stretching bands for ketone (1700–1750 cm⁻¹) and methoxy (1250 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 299.36 (C₁₈H₂₁NO₃) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodology : Intermolecular N–H···O hydrogen bonds between the pyridine N1 atom and methoxy O1 atom form zig-zag chains along the a-axis. These interactions are visualized using ORTEP-3 and analyzed via PLATON to assess their impact on thermal stability and solubility .

Q. What challenges arise in resolving contradictions between crystallographic datasets (e.g., space group discrepancies)?

  • Methodology : Polymorphism or twinning can lead to space group variations (e.g., Pbca vs. C2/c). Strategies include:

  • Rechecking data collection parameters (θ range, absorption correction via SADABS) .
  • Using SHELXL97's TWIN/BASF commands to model twinning .
  • Comparing unit cell metrics (e.g., monoclinic β = 114.9° vs. orthorhombic symmetry) .

Q. How can computational methods predict the compound’s reactivity for functionalization?

  • Methodology : Density Functional Theory (DFT) calculates electron density at the 4-methoxyphenyl ring, identifying electrophilic substitution sites (e.g., para to methoxy). Experimental validation involves nitration or bromination, monitored by HPLC-MS .

Q. What methodological considerations are critical for refining high-resolution X-ray data?

  • Methodology :

  • Absorption Correction : Multi-scan methods (SADABS) account for crystal irregularities .
  • Anisotropic Displacement Parameters : Refined for non-H atoms to model thermal motion .
  • Hydrogen Placement : Geometrically fixed with riding models (C–H = 0.93–0.97 Å) .

Q. How can structural modifications enhance this compound’s application in materials science?

  • Methodology : Introducing electron-withdrawing groups (e.g., nitro at the 3-position of the aryl ring) alters π-stacking interactions. Synthetic routes involve Friedel-Crafts acylation, with purity assessed via DSC (melting point shifts) .

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